Propanamide, 3-(propylamino)-N-2-thiazolyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propanamide, 3-(propylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a propylamino group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Propanamid, 3-(Propylamino)-N-2-thiazolyl-, beinhaltet typischerweise die Reaktion von Propansäure mit Thiazolderivaten unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Kondensationsreaktion zwischen Propansäure und einem Thiazolderivat in Gegenwart eines Dehydratisierungsmittels. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung von Propanamid, 3-(Propylamino)-N-2-thiazolyl-, durch einen kontinuierlichen Prozess erfolgen, bei dem Propansäure mit Ammoniaklösung und Thiazolderivaten reagiert. Das Reaktionsgemisch wird in einem Reaktor mit Rektifizierkolonnen schrittweise erhitzt, um kontinuierlich flüssige Lösungen zu extrahieren. Das Endprodukt wird durch Verfahren wie Vakuumdestillation, Rekristallisation, Filtration und Trocknung gewonnen .

Analyse Chemischer Reaktionen

Reaktionstypen

Propanamid, 3-(Propylamino)-N-2-thiazolyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.

Substitution: Der Thiazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile wie Halogene und Sulfonylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Thiazolrings.

Reduktion: Amine und andere reduzierte Formen der Verbindung.

Substitution: Substituierte Thiazolderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Propanamid, 3-(Propylamino)-N-2-thiazolyl-, hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es laufen Untersuchungen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Industrie: Es wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet

Wirkmechanismus

Der Wirkmechanismus von Propanamid, 3-(Propylamino)-N-2-thiazolyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wird angenommen, dass die Verbindung ihre Wirkung durch Bindung an Enzyme und Rezeptoren entfaltet und dadurch deren Aktivität moduliert. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen .

Wirkmechanismus

The mechanism of action of propanamide, 3-(propylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propanamid: Ein einfacheres Amid mit einem ähnlichen Grundgerüst, aber ohne den Thiazolring.

Thiazolderivate: Verbindungen, die den Thiazolring enthalten, aber mit verschiedenen Substituenten.

Propylaminoverbindungen: Verbindungen mit einer Propylaminogruppe, die an verschiedene Grundgerüste gebunden ist.

Einzigartigkeit

Propanamid, 3-(Propylamino)-N-2-thiazolyl-, ist einzigartig aufgrund der Kombination der Propanamidgruppe, des Thiazolrings und des Propylaminosubstituenten. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei einfacheren oder weniger substituierten Analoga nicht beobachtet werden .

Eigenschaften

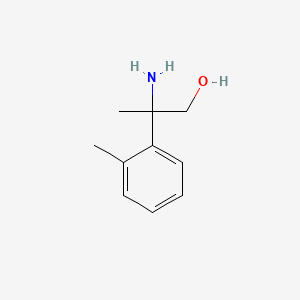

CAS-Nummer |

748707-64-4 |

|---|---|

Molekularformel |

C9H15N3OS |

Molekulargewicht |

213.30 g/mol |

IUPAC-Name |

3-(propylamino)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C9H15N3OS/c1-2-4-10-5-3-8(13)12-9-11-6-7-14-9/h6-7,10H,2-5H2,1H3,(H,11,12,13) |

InChI-Schlüssel |

WTQOHRZSYYPTDI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNCCC(=O)NC1=NC=CS1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)

![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)